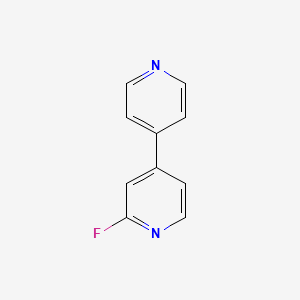
2-Fluoro-4,4'-bipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4,4’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, where a fluorinated pyridine is coupled with a boronic acid derivative in the presence of a palladium catalyst . Another method involves the Negishi coupling, which uses a zinc halide and a bromopyridine derivative . These reactions are often carried out under inert conditions to prevent oxidation and ensure high yields.
Industrial Production Methods: Industrial production of 2-Fluoro-4,4’-bipyridine may involve large-scale coupling reactions using optimized catalysts and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 2-Fluoro-4,4’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted bipyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
科学研究应用
2-Fluoro-4,4’-bipyridine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-Fluoro-4,4’-bipyridine largely depends on its role as a ligand in metal complexes. The compound coordinates with metal centers through its nitrogen atoms, forming stable complexes that can catalyze various chemical reactions. These metal-ligand interactions are crucial for the compound’s activity in catalysis and other applications .
相似化合物的比较
2,2’-Bipyridine: A non-fluorinated analog used extensively in coordination chemistry.
4,4’-Bipyridine: Another non-fluorinated analog with similar applications but different electronic properties due to the absence of the fluorine atom.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: A compound with two trifluoromethyl groups, offering different steric and electronic effects compared to 2-Fluoro-4,4’-bipyridine.
Uniqueness: 2-Fluoro-4,4’-bipyridine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its non-fluorinated counterparts. This makes it particularly valuable in applications requiring specific electronic characteristics .
属性
分子式 |
C10H7FN2 |
|---|---|
分子量 |
174.17 g/mol |
IUPAC 名称 |
2-fluoro-4-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H7FN2/c11-10-7-9(3-6-13-10)8-1-4-12-5-2-8/h1-7H |
InChI 键 |
MKFPRHAKYBHQEB-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1C2=CC(=NC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


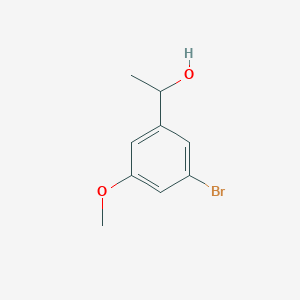
![Tert-butyl (3S,3'R,3A'S,6AS,6BS,6'S,7A'R,9R,11AS,11BR)-3-ethoxy-3',6',10,11B-tetramethyl-1,2,3,3',3A',4,5',6,6A,6B,6',7,7',7A',8,11,11A,11B-octadecahydro-4'H-spiro[benzo[A]fluorene-9,2'-furo[3,2-B]pyridine]-4'-carboxylate](/img/structure/B14022478.png)
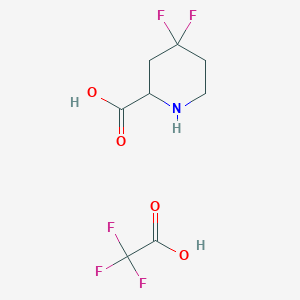
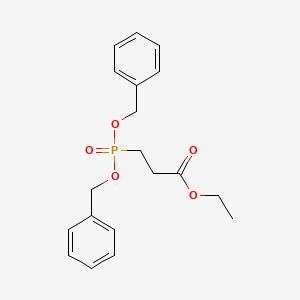
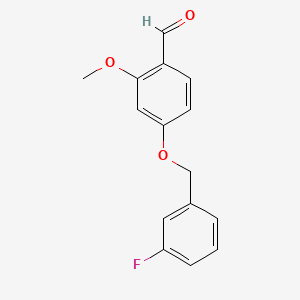

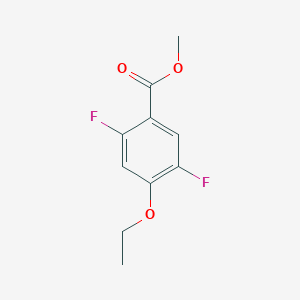

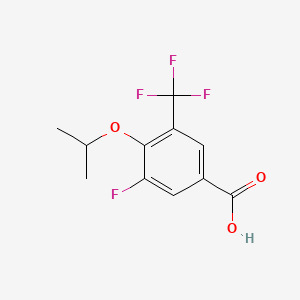
![2-[(4-Methylphenyl)amino]diazenylbenzonitrile](/img/structure/B14022524.png)
![8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine hydrochloride](/img/structure/B14022534.png)
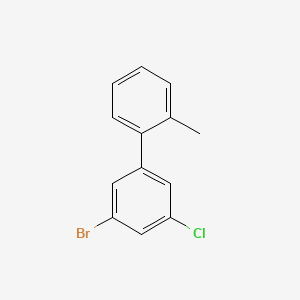

![N'-[(4-Chlorophenyl)methyl]-N-methyl-N-nitrosourea](/img/structure/B14022554.png)
